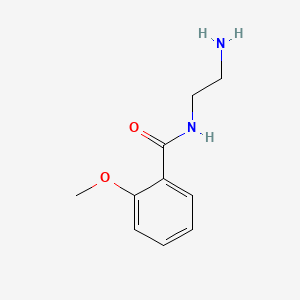

N-(2-Aminoethyl)-2-anisamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Aminoethyl)acetamide is a laboratory chemical . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard . N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is an organic building block .

Synthesis Analysis

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane can be synthesized by reacting ethylenediamine or ethanolamine/ammonia mixtures over a catalyst .Molecular Structure Analysis

The molecular structure of related compounds like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane can be analyzed using various techniques .Chemical Reactions Analysis

The chemical reactions involving related compounds like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane have been studied .Physical And Chemical Properties Analysis

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane has a density of 1.02 g/cm3 at 20 °C . Its physical and chemical properties can be analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .Scientific Research Applications

- Applications :

- Safety Assessment : The European Food Safety Authority (EFSA) has evaluated the safety of AEAE in FCMs and concluded that its use does not raise safety concerns .

- AEAE-Modified Spherical Aerogels : Researchers have successfully fabricated N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS)-modified cellulose nanocrystal (CNC) aerogels. These materials exhibit unique properties due to the introduction of the amine group via C–O–Si bonds .

Peptide Nucleic Acids (PNAs) and Chiral Modifications

Food Contact Materials (FCMs)

Functionalized Silane Compounds

Mechanism of Action

Target of Action

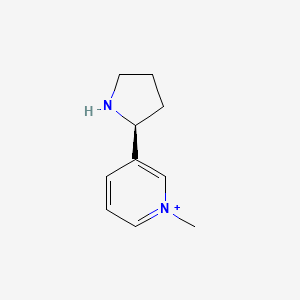

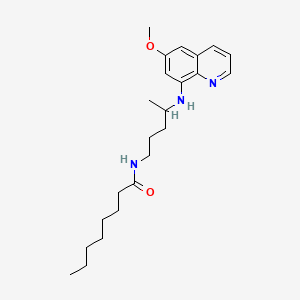

N-(2-Aminoethyl)-2-methoxybenzamide, also known as N-Aeoa or N-(2-Aminoethyl)-2-anisamide, is a synthetic compound that has been found to interact with peptide nucleic acids (PNAs) . PNAs are synthetic nucleic acid analogs with a neutral N-(2-aminoethyl) glycine backbone . They possess unique physicochemical characteristics such as increased resistance to enzymatic degradation, ionic strength, and stability over a wide range of temperatures and pH .

Mode of Action

The compound’s interaction with its targets involves the formation of a complex with the target oligonucleotides . This interaction is facilitated by the compound’s unique physicochemical properties, including its resistance to enzymatic degradation and its stability over a wide range of temperatures and pH .

Biochemical Pathways

It is known that the compound interacts with peptide nucleic acids (pnas), which play a crucial role in various biological processes . The interaction of N-Aeoa with PNAs could potentially affect the processes regulated by these molecules.

Result of Action

Its interaction with pnas suggests that it could potentially influence the processes regulated by these molecules .

Action Environment

The action, efficacy, and stability of N-Aeoa can be influenced by various environmental factors. For instance, the compound’s stability over a wide range of temperatures and pH suggests that it can function effectively in diverse physiological environments .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-aminoethyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBVTCVUPAJQLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201914 |

Source

|

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53673-10-2 |

Source

|

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053673102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1199792.png)

![azane;[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] hydrogen sulfate](/img/structure/B1199799.png)